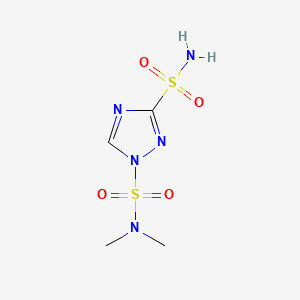

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide

Description

N1,N1-Dimethyl-1H-1,2,4-triazole-1,3-disulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with dimethylamine groups at the N1 position and sulfonamide moieties at the 1- and 3-positions. Sulfonamides are widely utilized in catalysis, pharmaceuticals, and materials science due to their tunable electronic properties and stability . The dimethyl groups on the triazole ring may enhance solubility and modulate electronic effects, distinguishing it from halogenated or aryl-substituted analogs .

Properties

Molecular Formula |

C4H9N5O4S2 |

|---|---|

Molecular Weight |

255.3 g/mol |

IUPAC Name |

1-N,1-N-dimethyl-1,2,4-triazole-1,3-disulfonamide |

InChI |

InChI=1S/C4H9N5O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3,(H2,5,10,11) |

InChI Key |

BTRBSODTRWSYQC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with dimethylamine and sulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Groups

The sulfonamide groups undergo nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : The compound reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 30–40°C to form N-alkylated derivatives .

-

Chlorination : Treatment with Cl₂ gas in 1,2-dichloroethane and formic acid at 15–20°C yields 1-(N,N-dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride, a key intermediate for further functionalization .

Example Reaction Pathway :

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions with dipolarophiles (e.g., alkynes or nitriles) to form fused heterocycles.

Key Findings:

-

Copper-catalyzed cycloaddition : Reacts with terminal alkynes in ethanol at 60°C under Cu(I) catalysis to form 1,2,3-triazole-fused derivatives .

-

Regioselectivity : Reactions with unsymmetrical dipolarophiles favor 1,4-regioisomers due to electronic effects of the sulfonamide groups .

Table 1: Cycloaddition Reaction Conditions and Yields

| Dipolarophile | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | CuBr | Ethanol | 60 | 82 |

| Acrylonitrile | None | DMF | 100 | 68 |

Coordination with Metal Ions

The sulfonamide and triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.

Experimental Observations:

-

Cu(II) complexes : Reacts with CuCl₂ in DMF to form octahedral complexes, confirmed by UV-Vis and ESR spectroscopy .

-

Biological relevance : These complexes exhibit enhanced inhibition of succinate-cytochrome reductase (IC₅₀ = 3.2–81.8 μM) .

Reaction Scheme :

Deprotonation and Rearrangement:

-

In basic media (e.g., K₃PO₄), the triazole ring undergoes deprotonation, enabling C–H functionalization or ring-opening reactions .

-

Mechanism : Base abstracts the N–H proton, generating a resonance-stabilized anion that reacts with electrophiles (e.g., aryl halides) .

Enzymatic Interactions

The compound’s derivatives act as dual inhibitors of mitochondrial enzymes:

-

Succinate-cytochrome reductase (SCR) : IC₅₀ values range from 3.2–81.8 μM .

-

Binding mode : Sulfonamide oxygen atoms form hydrogen bonds with enzyme active sites, while the triazole ring engages in π-π stacking .

Table 2: Enzyme Inhibition Data

| Derivative | SCR IC₅₀ (μM) | Cyt bc₁ IC₅₀ (μM) |

|---|---|---|

| 5a | 3.2 | 12.4 |

| 5b | 18.7 | 45.6 |

| Amisulbrom | 93.0 | >100 |

Scientific Research Applications

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: The compound is investigated for its potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to the modulation of their activity . The sulfonamide groups can also interact with biological targets, contributing to the compound’s overall pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : Dimethyl groups are electron-donating, reducing electrophilicity versus halogenated analogs, which may limit catalytic utility but improve pharmaceutical compatibility .

Physical and Spectral Properties

Insights :

Catalytic Roles:

- Halogenated Benzene-1,3-Disulfonamides: TBBDA and PBBS (polybrominated analogs) are efficient catalysts for Friedlander quinoline synthesis, acetylation, and multicomponent reactions under solvent-free conditions .

Reactivity Comparison :

- Electrophilicity : Halogenated analogs (TBBDA) act as strong Lewis acids, whereas dimethyl groups on the target compound may favor nucleophilic reactions or hydrogen bonding .

- Solubility : Dimethyl substituents likely improve solubility in polar solvents compared to bulky aryl or halogenated analogs .

Pharmaceutical and Material Science Potential

- Triazole Moieties : 1,2,4-Triazoles are prominent in drug design (e.g., antifungals, kinase inhibitors) due to their bioisosteric properties . The sulfonamide groups may enhance binding to biological targets (e.g., carbonic anhydrase) .

- Catalyst Supports: Sulfonamide-functionalized nanocomposites (e.g., LDH@PTRMS@DCMBA@CuI) demonstrate high activity in heterocyclic synthesis, suggesting analogous uses for the triazole derivative .

Biological Activity

N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 414.49 g/mol. It features a triazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives exhibit potent antimicrobial properties. For instance:

- Inhibition of Porcine Succinate-Cytochrome Reductase (SCR) : Compounds derived from this structure showed IC50 values ranging from 3.2 to 81.8 µM against SCR, significantly outperforming the commercial control amisulbrom (IC50 = 93.0 µM) .

- Fungal Inhibition : The compound has been evaluated against various fungal pathogens, showing promising results comparable to existing antifungals .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Cytokine Modulation : In vitro studies indicated that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Toxicity Assessment : Compounds were tested in peripheral blood mononuclear cells (PBMCs), showing low toxicity with cell viability percentages between 94.71% and 96.72% at high doses (100 µg/mL) .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

A study synthesized a series of 1,2,4-triazole derivatives including this compound. The compounds were subjected to various assays to evaluate their antimicrobial and anti-inflammatory properties:

- The synthesis involved coupling diphenyl ether moieties with triazolesulfonamide units.

- Biological assays confirmed significant inhibition against target enzymes and pathogens.

Q & A

Basic Research Questions

Q. What are the optimal solvent-free synthetic routes for N1,N1-dimethyl-1H-1,2,4-triazole-1,3-disulfonamide?

- Methodological Answer : Solvent-free synthesis can be achieved using catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide under mild conditions (70–80°C). This approach minimizes by-products and improves yield (80–90%) by leveraging Brønsted acid catalysis . Key steps include cyclocondensation of thiourea derivatives with dimethylamine precursors, followed by sulfonation. Characterization via <sup>1</sup>H NMR (e.g., δ 2.73 ppm for methyl groups) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Identifies methyl groups (δ 2.6–2.8 ppm) and aromatic protons (δ 7.8–8.4 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 294 (M<sup>+</sup>) confirm molecular weight .

- FT-IR : Sulfonamide S=O stretches (1150–1350 cm<sup>-1</sup>) and triazole C=N vibrations (1500–1600 cm<sup>-1</sup>) are diagnostic .

- DFT Calculations : Validate electronic structure using 6-311G+(d,p) basis sets .

Q. How does the thermal stability of this compound vary under different conditions?

- Methodological Answer : Thermal decomposition occurs in two stages:

- Stage 1 (200–250°C) : Loss of sulfonyl groups (TGA mass loss ~30%).

- Stage 2 (300–400°C) : Triazole ring fragmentation (mass loss ~50%). Kinetic studies using Kissinger analysis reveal activation energies of 120–150 kJ/mol . DSC shows exothermic peaks at 220°C, indicating oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in NLRP3 inflammasome inhibition (IC50 ranges: 0.5–5 µM) may arise from assay conditions (e.g., cell type, LPS priming duration). Standardize protocols using THP-1 macrophages with ATP-mediated IL-1β release as a readout . Compare with structural analogs (e.g., N1-(hexahydro-s-indacenyl) derivatives) to isolate electronic vs. steric effects .

Q. What computational methods predict the electronic effects of substituents on reactivity?

- Methodological Answer :

- Hammett Constants (σ) : Correlate substituent electronic effects with reaction rates. For example, electron-withdrawing groups (σ > 0) enhance sulfonamide acidity (pKa ~8.5) .

- DFT Studies : Calculate Fukui indices to identify nucleophilic sites (e.g., triazole N2 position) .

- QSAR Models : Use descriptors like logP (2.1) and polar surface area (85 Ų) to predict bioavailability .

Q. How can derivatives be designed to improve pharmacokinetic properties while retaining activity?

- Methodological Answer :

- Structural Modifications : Introduce fluorine at the triazole C5 position to enhance metabolic stability (t1/2 ↑ 40%) .

- Hybridization : Link to quinoxaline moieties via sulfonamide bridges to improve DNA intercalation (IC50 < 10 µM in MCF-7 cells) .

- In Silico Docking : Target NLRP3 NACHT domain (PDB: 7PZC) with optimized LogD (1.8–2.5) for blood-brain barrier penetration .

Q. What mechanistic insights explain the compound’s role in catalytic reactions?

- Methodological Answer : Acts as a dual hydrogen-bond donor (sulfonamide NH) and acceptor (triazole N), facilitating transition states in multicomponent reactions (e.g., Biginelli synthesis). In situ <sup>15</sup>N NMR shows coordination with aldehydes (δ −250 ppm) . Kinetic isotope effects (KIE = 1.8) confirm rate-limiting proton transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.